molecular formula C11H12N2O2 B12995729 4-Methyl-5-azaindole-2-carboxylic acid ethyl ester

4-Methyl-5-azaindole-2-carboxylic acid ethyl ester

Cat. No.: B12995729
M. Wt: 204.22 g/mol
InChI Key: GCXMAIBDJWEOOB-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This intermediate is then subjected to further cyclization reactions to form the desired pyrrolo[3,2-c]pyridine structure .

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the ester group, which can influence its reactivity and biological properties. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 4-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-6-8-7(2)12-5-4-9(8)13-10/h4-6,13H,3H2,1-2H3

InChI Key

GCXMAIBDJWEOOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CN=C2C

Origin of Product

United States

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